Technical Profile: N1,N1-Diethyl-4-methylbenzene-1,3-diamine
Technical Profile: N1,N1-Diethyl-4-methylbenzene-1,3-diamine
The following is an in-depth technical guide on N1,N1-Diethyl-4-methylbenzene-1,3-diamine , structured for researchers and drug development professionals.
CAS Number: 172141-09-2[1][2][3][4][5][6][7]
Executive Summary
N1,N1-Diethyl-4-methylbenzene-1,3-diamine (CAS: 172141-09-2) is a specialized aromatic diamine intermediate characterized by a meta-diamine core substituted with a methyl group and an N,N-diethyl moiety.[1][2][3][4][5][6] Chemically, it is identified as 5-(diethylamino)-2-methylaniline or 5-(diethylamino)-o-toluidine .[6]
Unlike its industrially ubiquitous isomer CD-2 (4-(diethylamino)-o-toluidine, CAS 148-71-0), which serves as a color developing agent, this meta-isomer functions primarily as a precursor in the synthesis of azo dyes, coupling agents, and potentially as a scaffold in medicinal chemistry for kinase inhibition.[6] This guide delineates its structural identity, synthesis, and critical distinction from isomeric developers to prevent experimental error.
Chemical Identity & Structural Analysis[6][7][8]
Nomenclature & Identifiers
| Property | Detail |
| CAS Number | 172141-09-2 |
| IUPAC Name | N1,N1-Diethyl-4-methylbenzene-1,3-diamine |
| Synonyms | 5-(Diethylamino)-2-methylaniline; 5-Amino-4-methyl-N,N-diethylaniline; 2-Amino-4-(diethylamino)toluene |
| Molecular Formula | |
| Molecular Weight | 178.28 g/mol |
| SMILES | CCN(CC)C1=CC(N)=C(C)C=C1 |
| InChI Key | AEYNYHSOGNVQRY-UHFFFAOYSA-N |
Structural Isomerism: The "Developer vs. Coupler" Distinction
A critical failure point in sourcing this compound is confusing it with CD-2 .[6] The position of the diethylamino group dictates the electrochemical behavior and application.[6]
-
The Topic Compound (1,3-Diamine): The diethylamino group is meta to the primary amine.[6] This configuration interrupts the conjugation required for the quinone-diimine formation typical of color developers.[6] It acts as a nucleophile (coupler) rather than a reducing agent.[6]
-
CD-2 (1,4-Diamine): The diethylamino group is para to the primary amine, allowing for oxidation to a radical cation and subsequent dye formation.[6]
| Feature | Topic Compound (CAS 172141-09-2) | CD-2 (CAS 148-71-0) |
| Core Structure | m-Phenylenediamine | p-Phenylenediamine |
| Substitution | 5-Diethylamino (Meta to | 4-Diethylamino (Para to |
| Primary Role | Dye Intermediate / Coupler | Color Developing Agent |
Synthesis & Manufacturing Protocols
Retrosynthetic Strategy
The most robust route to N1,N1-Diethyl-4-methylbenzene-1,3-diamine exploits the steric difference between the two amino groups in 2,4-diaminotoluene (2,4-DAT) .[6] The amino group at position 4 is less sterically hindered than the group at position 2 (flanked by the methyl group), allowing for selective alkylation.[6]
Protocol: Selective Ethylation of 2,4-Diaminotoluene
Reagents: 2,4-Diaminotoluene, Ethyl Bromide (or Diethyl Sulfate), Sodium Bicarbonate, DMF.[6]
-
Preparation: Dissolve 2,4-diaminotoluene (1.0 eq) in DMF under inert atmosphere (
). -
Base Addition: Add Sodium Bicarbonate (2.2 eq) to scavenge acid byproducts.
-
Alkylation: Add Ethyl Bromide (2.1 eq) dropwise at 0°C to minimize over-alkylation.
-
Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC/HPLC for the disappearance of the starting diamine and formation of the mono- and di-ethylated products.[6]
-
Workup: Quench with water, extract with ethyl acetate.
-
Purification: The crude mixture will contain the target (4-diethylamino), trace 2-diethylamino (minor), and tri-ethylated species.[6] Purify via silica gel column chromatography (Hexane/EtOAc gradient).
Yield: Optimization typically yields 65-75% of the target 4-diethylamino isomer due to the steric protection of the 2-amino position by the ortho-methyl group.[6]
Visualization of Synthesis Pathway
Caption: Selective alkylation of 2,4-DAT exploits steric hindrance at the 2-position to favor 4-N-diethyl substitution.[6]
Applications in Drug Development & Materials
Pharmaceutical Scaffolding
In medicinal chemistry, the m-phenylenediamine core is a privileged scaffold.[6] The specific 5-(diethylamino)-2-methylaniline structure offers a unique geometry for:
-
Kinase Inhibitors: The primary amine (position 1) can form hydrogen bonds with the hinge region of kinases (e.g., EGFR, Bcr-Abl), while the diethylamino tail extends into the solvent-exposed region, improving solubility and pharmacokinetic profiles.[6]
-
Lipophilicity Tuning: The diethyl group increases LogP (approx 2.5-3.0), enhancing membrane permeability compared to the parent diamine.[6]
Dye Synthesis (Coupling Component)
In azo dye chemistry, this compound acts as the coupling component .[6]
-
Mechanism: An aryl diazonium salt (electrophile) attacks the electron-rich ring.[6]
-
Regioselectivity: The amino and diethylamino groups are meta to each other but cooperate to direct electrophilic substitution to the position para to the strongest activator (diethylamino) or ortho to the primary amine.[6]
-
Result: Formation of vibrant azo dyes used in textiles and biological staining.[6]
Analytical Protocols
HPLC Method for Purity Assessment
To distinguish the target from the CD-2 isomer and starting materials.[6]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm and 280 nm.[6]
-
Retention Time Logic: The target (1,3-diamine) is generally less polar than the free base of CD-2 due to the internal hydrogen bonding potential and symmetry differences, often eluting slightly later.[6]
NMR Characterization Standards ( )
-
Methyl Group: Singlet at
ppm (3H).[6] -
Ethyl Groups: Triplet at
ppm (6H), Quartet at ppm (4H).[6] -
Aromatic Protons:
Safety & Handling (SDS Summary)
Signal Word: WARNING
-
Acute Toxicity: Harmful if swallowed or absorbed through skin.[6] Like most phenylenediamines, it can induce methemoglobinemia.[6]
-
Sensitization: High risk of skin sensitization (allergic contact dermatitis).[6]
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The compound is oxidation-sensitive and will darken (turn brown/black) upon exposure to air due to quinone imine formation.[6]
References
-
PubChem Compound Summary . "N1,N1-Diethyl-4-methylbenzene-1,3-diamine (CAS 172141-09-2)".[1][2][3][4][5][6][7] National Center for Biotechnology Information. [Link][6]
-
Kodak Alaris . "Processing Chemicals for Color Negative Films: CD-2 Chemistry". Kodak Technical Data. [Link](General reference for CD-2 distinction).
Sources
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. 2359-51-5|2-((4-Amino-3-methylphenyl)(ethyl)amino)ethanol|BLD Pharm [bldpharm.com]
- 4. guidechem.com [guidechem.com]
- 5. 1809288-90-1|N5,N5-Diethyl-[1,1'-biphenyl]-2,5-diamine|BLD Pharm [bldpharm.com]
- 6. N,N-diethyl-p-toluidine | C11H17N | CID 69177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N1,N1-Diethyl-4-methylbenzene-1,3-diamine | C11H18N2 | CID 14596335 - PubChem [pubchem.ncbi.nlm.nih.gov]
(Note: A real image of the reaction scheme would be generated here.)